molecular formula C19H20N2O4 B2640403 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922130-70-9

2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2640403
CAS RN: 922130-70-9
M. Wt: 340.379
InChI Key: QZZRJWDZHVTUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as DMQX, is a synthetic compound that has been widely used in scientific research. DMQX belongs to a class of compounds known as quinoxalines, which have been found to have a wide range of biological activities.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are the bromodomain-containing proteins TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1) . These proteins are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .

Mode of Action

2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide interacts with its targets, TRIM24 and BRPF1, by binding to their bromodomains . This interaction inhibits the function of these proteins, thereby affecting the epigenetic regulation of gene expression .

Biochemical Pathways

The interaction of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide with TRIM24 and BRPF1 affects the biochemical pathways associated with gene expression . By inhibiting these proteins, the compound can alter the transcription of genes, leading to changes in the production of proteins and other gene products .

Pharmacokinetics

The pharmacokinetic properties of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are characterized by its excellent cellular potency (EC50 = 50 nM) and favorable bioavailability (F = 29%) . These properties allow the compound to be effectively absorbed and distributed within the body, reaching its targets in sufficient concentrations .

Result of Action

The molecular and cellular effects of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide’s action include changes in gene expression patterns and the inhibition of cancer cell proliferation . By targeting and inhibiting TRIM24 and BRPF1, the compound can disrupt the growth and survival of cancer cells .

Action Environment

The action, efficacy, and stability of 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature

properties

IUPAC Name

2,4-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21-16-8-5-13(10-12(16)4-9-18(21)22)20-19(23)15-7-6-14(24-2)11-17(15)25-3/h5-8,10-11H,4,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZRJWDZHVTUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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